molecular formula C15H18N2O2 B6044625 4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one

4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one

Cat. No.: B6044625
M. Wt: 258.32 g/mol
InChI Key: DMVZBKQWGSZBHN-UHFFFAOYSA-N
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Description

4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a propan-2-yloxyphenylmethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the methyl group: This step often involves alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the propan-2-yloxyphenylmethyl group: This can be accomplished through etherification reactions, where the phenol group is reacted with an appropriate alkyl halide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-imidazole
  • 4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-indole
  • 4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-quinazoline

Uniqueness

4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10(2)19-13-6-4-12(5-7-13)9-14-16-11(3)8-15(18)17-14/h4-8,10H,9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVZBKQWGSZBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CC2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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